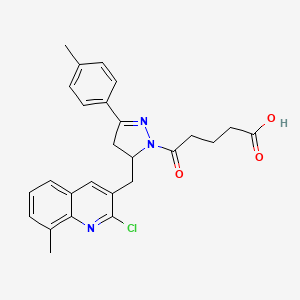

5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Description

This compound is a heterocyclic hybrid featuring three key structural motifs:

- The chloro and methyl substituents enhance lipophilicity and steric bulk .

- Dihydropyrazole (pyrazoline) ring: A 4,5-dihydro-1H-pyrazole scaffold linked to a p-tolyl group, contributing partial saturation and conformational rigidity .

- Pentanoic acid chain: A 5-oxopentanoic acid tail, providing a carboxylic acid group for solubility and ionic interactions .

Structural validation would employ crystallographic tools like SHELX for refinement .

Properties

IUPAC Name |

5-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-16-9-11-18(12-10-16)22-15-21(30(29-22)23(31)7-4-8-24(32)33)14-20-13-19-6-3-5-17(2)25(19)28-26(20)27/h3,5-6,9-13,21H,4,7-8,14-15H2,1-2H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKBTXBIRJROGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)CC3=CC4=CC=CC(=C4N=C3Cl)C)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized via the reaction of hydrazine with a 1,3-diketone.

Coupling Reactions: The quinoline and pyrazole intermediates are coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

Formation of the Pentanoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrazole groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the quinoline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Amines, alcohols

Substitution Products: Quinoline derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties, such as improving its bioavailability or reducing toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and pyrazole rings may facilitate binding to these targets, while the pentanoic acid group could enhance solubility and cellular uptake. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the evidence:

Key Differentiators

- Quinoline vs. Pyran/Carbazole Cores: The target’s quinoline moiety offers stronger π-π stacking and metal coordination compared to pyran (electron-deficient) or carbazole (bulky aromatic) systems .

- Dihydropyrazole vs.

- Carboxylic Acid vs. Ester/Thiazolidinone: The free carboxylic acid improves aqueous solubility and hydrogen-bonding capacity relative to esters (e.g., compound 8 in ) or thiazolidinones (e.g., compounds 3-11 in ).

Noncovalent Interaction Profiles

Computational tools like Multiwfn can map electrostatic potentials (ESP) and van der Waals surfaces, revealing:

- Strong electron-deficient regions near the quinoline’s chloro group, favoring halogen bonding .

- The carboxylic acid’s negative ESP enhances ionic interactions with basic residues in biological targets .

Biological Activity

The compound 5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel synthetic molecule that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinoline moiety and the pyrazole ring. The synthetic pathway typically utilizes various reagents and conditions to achieve the desired structure. For example, the incorporation of a 2-chloro-8-methylquinoline derivative serves as a crucial building block in the overall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline and pyrazole derivatives. For instance, compounds structurally similar to our target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example includes derivatives with IC50 values ranging from 7.7 to 48.8 μM against ovarian cancer cell lines . Mechanistic investigations suggest that these compounds induce apoptosis in cancer cells, inhibiting their clonogenic survival .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties. Research indicates that certain quinoline-based compounds exhibit potent activity against bacterial strains, including those resistant to conventional antibiotics . The target compound's structure suggests it may possess similar antimicrobial efficacy due to the presence of the quinoline and pyrazole functionalities.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives, which have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II) . These findings are crucial as inflammation plays a significant role in various diseases, including cancer and cardiovascular disorders.

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of a series of quinoline derivatives found that specific substitutions significantly enhanced their efficacy against ovarian cancer cell lines. For example, compounds with chlorine substitutions demonstrated improved selectivity and potency .

Study 2: Antimicrobial Resistance

In light of rising antimicrobial resistance, a study synthesized novel quinoline-stilbene derivatives that exhibited improved antibacterial activity compared to standard treatments. This suggests that modifications to the quinoline structure can yield compounds with enhanced biological activity .

Data Tables

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via refluxing intermediates in ethanol, followed by recrystallization (e.g., using DMF–EtOH mixtures for purification). For example, a general method involves refluxing a pyrazole precursor with a quinoline-derived alkylating agent in ethanol for 2–4 hours, followed by acidification to isolate the pentanoic acid moiety . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and using catalysts like acetic acid to accelerate cyclization .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key methods include:

- Thin-Layer Chromatography (TLC) : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to assess purity, with iodine vapor for visualization .

- NMR Spectroscopy : Analyze - and -NMR to confirm diastereotopic protons in the dihydropyrazole ring and substituent integration (e.g., quinoline methyl groups at δ ~2.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related pyrazole derivatives .

Q. What solvent systems are suitable for solubility testing in biological assays?

The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. Pre-screen solubility using dynamic light scattering (DLS) if colloidal aggregates form .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Discrepancies may arise from dynamic processes (e.g., ring puckering in dihydropyrazole). Use variable-temperature NMR to detect conformational exchange broadening. Cross-validate with X-ray For example, crystallography of a related 3,5-diarylpyrazole confirmed planar geometry of the quinoline moiety, which aligns with NMR coupling constants .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, then hydrolyze in vivo (e.g., ethyl ester derivatives ).

- Isotope Labeling : Incorporate or at labile positions (e.g., methyl groups) to track metabolic pathways via mass spectrometry .

Q. How can structure-activity relationships (SAR) be systematically investigated for bioactivity?

- Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 3,5-bis-trifluoromethylphenyl) analogs to probe steric/electronic effects on target binding .

- Biological Assays : Screen analogs against enzyme targets (e.g., kinases or oxidoreductases) linked to the quinoline scaffold’s known bioactivity .

Q. What computational methods aid in predicting binding modes with biological targets?

Perform molecular docking using the quinoline moiety as an anchor. For example, AutoDock Vina can model interactions with hydrophobic pockets, while MD simulations (e.g., GROMACS) assess stability of hydrogen bonds between the carboxylic acid and catalytic residues .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in diastereomer assignment .

- Crystallization Tips : Co-crystallize with co-solvents like ethanol/water (1:1) to improve crystal quality for diffraction studies .

- Bioassay Design : Include positive controls (e.g., known kinase inhibitors for quinoline derivatives) and validate dose-response curves using nonlinear regression models (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.